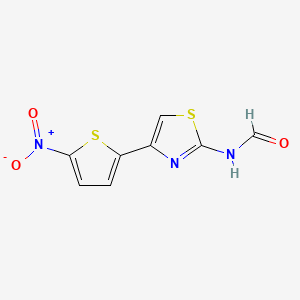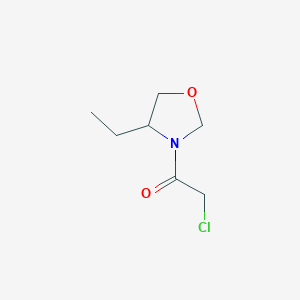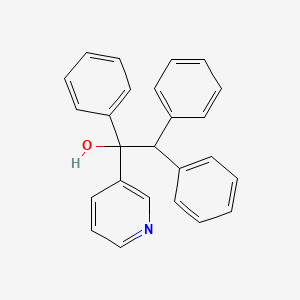
3-bromo-1-(3-oxetanyl)-1H-Pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-1-(3-oxetanyl)-1H-Pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C7H7BrN2O3. This compound is characterized by the presence of a bromine atom, an oxetane ring, and a pyrazole ring, making it a unique structure in the field of organic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(3-oxetanyl)-1H-Pyrazole-4-carboxylic acid typically involves the reaction of 3-bromo-1H-pyrazole-4-carboxylic acid with oxetane derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
3-bromo-1-(3-oxetanyl)-1H-Pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Cyclization Reactions: The oxetane ring can participate in cyclization reactions, forming new ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
科学研究应用
3-bromo-1-(3-oxetanyl)-1H-Pyrazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of 3-bromo-1-(3-oxetanyl)-1H-Pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and oxetane ring play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby modulating their activity. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation .
相似化合物的比较
Similar Compounds
3-bromo-1H-pyrazole-4-carboxylic acid: Lacks the oxetane ring, making it less versatile in certain chemical reactions.
1-(3-oxetanyl)-1H-pyrazole-4-carboxylic acid: Does not contain the bromine atom, affecting its reactivity and binding properties.
Uniqueness
3-bromo-1-(3-oxetanyl)-1H-Pyrazole-4-carboxylic acid is unique due to the presence of both the bromine atom and the oxetane ring.
属性
分子式 |
C7H7BrN2O3 |
|---|---|
分子量 |
247.05 g/mol |
IUPAC 名称 |
3-bromo-1-(oxetan-3-yl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H7BrN2O3/c8-6-5(7(11)12)1-10(9-6)4-2-13-3-4/h1,4H,2-3H2,(H,11,12) |
InChI 键 |
XFRXWSRUDDDUDQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CO1)N2C=C(C(=N2)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Chloro-3-[[2-(4-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13941162.png)





![4-(5-{3-Bromo-4-methyl-phenyl}-[1,3,4]oxadiazole-2-yl)-benzonitrile](/img/structure/B13941194.png)



